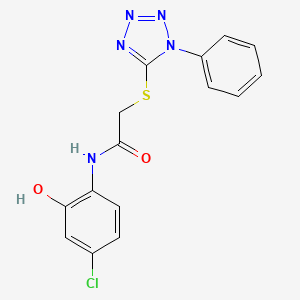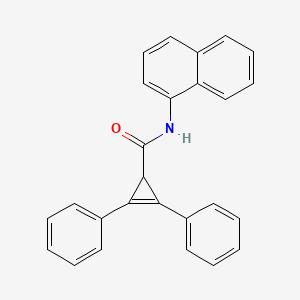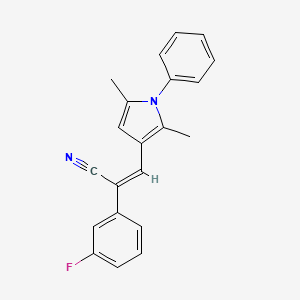![molecular formula C19H19N3OS2 B3497394 N-[5-(2-phenylethyl)-1,3,4-thiadiazol-2-yl]-3-(phenylsulfanyl)propanamide](/img/structure/B3497394.png)
N-[5-(2-phenylethyl)-1,3,4-thiadiazol-2-yl]-3-(phenylsulfanyl)propanamide
Übersicht
Beschreibung
N-[5-(2-phenylethyl)-1,3,4-thiadiazol-2-yl]-3-(phenylsulfanyl)propanamide is an organic compound that belongs to the class of thiadiazoles Thiadiazoles are heterocyclic compounds containing a five-membered ring with two nitrogen atoms and one sulfur atom This particular compound is characterized by the presence of a phenylethyl group and a phenylsulfanyl group attached to the thiadiazole ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-[5-(2-phenylethyl)-1,3,4-thiadiazol-2-yl]-3-(phenylsulfanyl)propanamide typically involves the following steps:
Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by the cyclization of appropriate precursors, such as thiosemicarbazides and carboxylic acids, under acidic or basic conditions.
Introduction of the Phenylethyl Group: The phenylethyl group can be introduced through a nucleophilic substitution reaction using a suitable phenylethyl halide.
Attachment of the Phenylsulfanyl Group: The phenylsulfanyl group can be attached via a nucleophilic substitution reaction using a phenylthiol or its derivatives.
Formation of the Propanamide Moiety: The final step involves the formation of the propanamide moiety through an amidation reaction using a suitable amine and a carboxylic acid derivative.
Industrial Production Methods
Industrial production methods for this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental sustainability. Catalysts and solvents may be chosen to enhance reaction efficiency and yield.
Analyse Chemischer Reaktionen
Types of Reactions
N-[5-(2-phenylethyl)-1,3,4-thiadiazol-2-yl]-3-(phenylsulfanyl)propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the compound to its corresponding thiol or amine derivatives using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid.
Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.
Substitution: Phenylethyl halides, phenylthiols, amines, carboxylic acid derivatives.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Thiols, amines.
Substitution: Various substituted derivatives depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
N-[5-(2-phenylethyl)-1,3,4-thiadiazol-2-yl]-3-(phenylsulfanyl)propanamide has several scientific research applications:
Medicinal Chemistry: The compound may exhibit potential pharmacological activities, such as antimicrobial, anti-inflammatory, or anticancer properties. It can be used as a lead compound for drug development.
Materials Science: The compound can be used in the synthesis of novel materials with unique electronic, optical, or mechanical properties.
Biological Studies: The compound can be used as a probe to study biological pathways and molecular interactions.
Industrial Applications: The compound may find applications in the development of new catalysts, sensors, or other industrial products.
Wirkmechanismus
The mechanism of action of N-[5-(2-phenylethyl)-1,3,4-thiadiazol-2-yl]-3-(phenylsulfanyl)propanamide depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes, receptors, or DNA. The phenylethyl and phenylsulfanyl groups may contribute to its binding affinity and specificity. The thiadiazole ring may play a role in stabilizing the compound’s interaction with its target.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-[5-(2-phenylethyl)-1,3,4-thiadiazol-2-yl]-3-(phenylsulfanyl)acetamide: Similar structure with an acetamide moiety instead of a propanamide moiety.
N-[5-(2-phenylethyl)-1,3,4-thiadiazol-2-yl]-3-(phenylsulfanyl)butanamide: Similar structure with a butanamide moiety instead of a propanamide moiety.
N-[5-(2-phenylethyl)-1,3,4-thiadiazol-2-yl]-3-(phenylsulfanyl)pentanamide: Similar structure with a pentanamide moiety instead of a propanamide moiety.
Uniqueness
N-[5-(2-phenylethyl)-1,3,4-thiadiazol-2-yl]-3-(phenylsulfanyl)propanamide is unique due to its specific combination of functional groups, which may confer distinct chemical and biological properties. The presence of both phenylethyl and phenylsulfanyl groups attached to the thiadiazole ring may enhance its pharmacological activity and binding specificity compared to similar compounds.
Eigenschaften
IUPAC Name |
N-[5-(2-phenylethyl)-1,3,4-thiadiazol-2-yl]-3-phenylsulfanylpropanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3OS2/c23-17(13-14-24-16-9-5-2-6-10-16)20-19-22-21-18(25-19)12-11-15-7-3-1-4-8-15/h1-10H,11-14H2,(H,20,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NAUYSULSPVINCJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCC2=NN=C(S2)NC(=O)CCSC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N~2~-[(4-fluorophenyl)sulfonyl]-N~2~-phenyl-N~1~-(4-pyridinylmethyl)glycinamide](/img/structure/B3497320.png)
![(2Z)-3-[5-(2,3-dichlorophenyl)furan-2-yl]-2-(3-fluorophenyl)prop-2-enenitrile](/img/structure/B3497321.png)
![methyl {4-[(4-methoxy-3-nitrobenzoyl)amino]phenoxy}acetate](/img/structure/B3497329.png)

![4-{2-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]benzoyl}morpholine](/img/structure/B3497350.png)
![(4-Methylpiperazin-1-yl)-[5-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-3-yl]methanone](/img/structure/B3497353.png)

![4-methoxy-N-[2-(4-methylpiperazin-1-yl)phenyl]benzamide](/img/structure/B3497364.png)
![N~1~-[2-chloro-5-(trifluoromethyl)phenyl]-N~2~-[(4-fluorophenyl)sulfonyl]-N~2~-phenylglycinamide](/img/structure/B3497366.png)
![2-(3,4-dihydro-2(1H)-isoquinolinyl)-N-[4-(4-morpholinylsulfonyl)phenyl]acetamide](/img/structure/B3497372.png)
![2-{[4-(1,3-benzodioxol-5-ylmethyl)-1-piperazinyl]carbonyl}-4H-pyrido[1,2-a]thieno[2,3-d]pyrimidin-4-one](/img/structure/B3497382.png)


